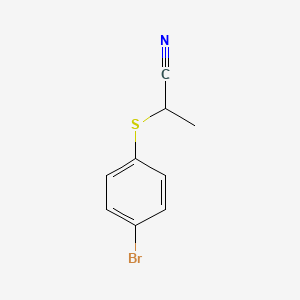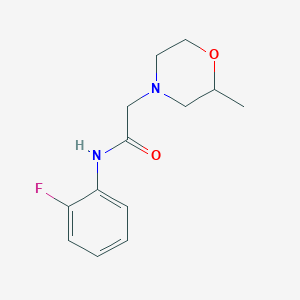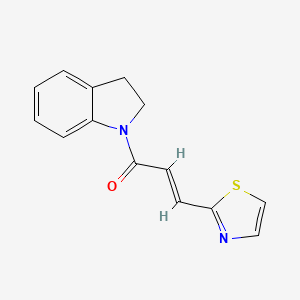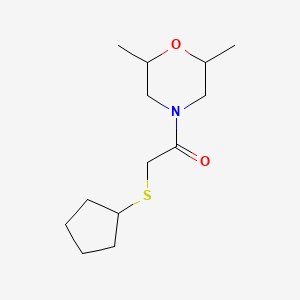
2-(4-Bromophenyl)sulfanylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)sulfanylpropanenitrile is an organic compound with the chemical formula C10H8BrNS. It belongs to the class of compounds known as arylalkyl nitriles, which are widely used in the synthesis of various organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学的研究の応用
2-(4-Bromophenyl)sulfanylpropanenitrile has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess antimicrobial, anti-inflammatory, and anticancer activities. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用機序
The exact mechanism of action of 2-(4-Bromophenyl)sulfanylpropanenitrile is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, which may contribute to its antimicrobial activity. It has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, the compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
2-(4-Bromophenyl)sulfanylpropanenitrile has been shown to have various biochemical and physiological effects. The compound has been reported to decrease the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. It has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been reported to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10).
実験室実験の利点と制限
The advantages of using 2-(4-Bromophenyl)sulfanylpropanenitrile in lab experiments include its potential applications in various scientific research fields, particularly in medicinal chemistry. The compound has been shown to possess antimicrobial, anti-inflammatory, and anticancer activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its moderate yield, which may limit its availability for large-scale studies.
将来の方向性
There are several future directions for the research on 2-(4-Bromophenyl)sulfanylpropanenitrile. One of the potential directions is the development of new synthetic methods that can yield the compound with a higher yield. Another direction is the investigation of the compound's potential applications in other scientific research fields, such as neuropharmacology and immunology. Furthermore, the compound's mechanism of action and its molecular targets need to be further elucidated to facilitate its development as a potential drug candidate.
合成法
The synthesis of 2-(4-Bromophenyl)sulfanylpropanenitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromobenzyl cyanide with thiourea in the presence of a base such as potassium hydroxide. The reaction yields the desired compound with a moderate yield. Another method involves the reaction of 4-bromobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. This method yields a higher yield of the desired compound compared to the first method.
特性
IUPAC Name |
2-(4-bromophenyl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXXNAZVFLJBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)sulfanylpropanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)





![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)

![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)

![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)